molecular formula C18H22N2O2 B5793073 1-(4-ETHYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE

1-(4-ETHYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE

Cat. No.: B5793073
M. Wt: 298.4 g/mol
InChI Key: VZVATIMGUFJPKK-UHFFFAOYSA-N
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Description

1-(4-ETHYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves the following steps:

    Formation of the Naphthyloxy Intermediate: The initial step involves the preparation of the 2-naphthyloxy intermediate. This can be achieved through the reaction of 2-naphthol with an appropriate alkylating agent under basic conditions.

    Introduction of the Ethylpiperazine Group: The next step involves the introduction of the ethylpiperazine group. This can be accomplished by reacting the naphthyloxy intermediate with 1-(4-ethylpiperazin-1-yl)ethanone in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylpiperazine or naphthyloxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-ETHYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-PROPYLPIPERAZINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE: Similar structure but with a propyl group instead of an ethyl group.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-19-9-11-20(12-10-19)18(21)14-22-17-8-7-15-5-3-4-6-16(15)13-17/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVATIMGUFJPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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